molecular formula C17H19BrN2O3 B3452959 1-(1,3-benzodioxol-5-ylmethyl)-4-[(5-bromofuran-2-yl)methyl]piperazine

1-(1,3-benzodioxol-5-ylmethyl)-4-[(5-bromofuran-2-yl)methyl]piperazine

Cat. No.: B3452959
M. Wt: 379.2 g/mol
InChI Key: AXPPFIKZNCESJR-UHFFFAOYSA-N
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Description

1-(1,3-benzodioxol-5-ylmethyl)-4-[(5-bromofuran-2-yl)methyl]piperazine is a complex organic compound that features a piperazine ring substituted with a benzodioxole and a bromofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-benzodioxol-5-ylmethyl)-4-[(5-bromofuran-2-yl)methyl]piperazine typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzodioxole and bromofuran intermediates, followed by their coupling with piperazine.

  • Preparation of Benzodioxole Intermediate

      Starting Material: 1,3-benzodioxole

      Reaction: Alkylation with a suitable alkyl halide in the presence of a base.

      Conditions: Solvent such as dimethylformamide (DMF), temperature around 80°C.

  • Preparation of Bromofuran Intermediate

      Starting Material: Furan

      Reaction: Bromination using bromine or N-bromosuccinimide (NBS).

      Conditions: Solvent such as chloroform, room temperature.

  • Coupling Reaction

      Starting Materials: Benzodioxole intermediate, bromofuran intermediate, and piperazine.

      Reaction: Nucleophilic substitution reaction.

      Conditions: Solvent such as ethanol, temperature around 60°C.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-benzodioxol-5-ylmethyl)-4-[(5-bromofuran-2-yl)methyl]piperazine can undergo various chemical reactions, including:

  • Oxidation

      Reagents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

      Conditions: Acidic or basic medium, room temperature.

      Products: Oxidized derivatives of the benzodioxole and bromofuran moieties.

  • Reduction

      Reagents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

      Conditions: Solvent such as ethanol, room temperature.

      Products: Reduced derivatives of the benzodioxole and bromofuran moieties.

  • Substitution

      Reagents: Various nucleophiles such as amines, thiols.

      Conditions: Solvent such as dimethyl sulfoxide (DMSO), elevated temperature.

      Products: Substituted derivatives at the piperazine ring.

Scientific Research Applications

1-(1,3-benzodioxol-5-ylmethyl)-4-[(5-bromofuran-2-yl)methyl]piperazine has several applications in scientific research:

  • Chemistry

    • Used as a building block for the synthesis of more complex molecules.
    • Studied for its reactivity and potential as a ligand in coordination chemistry.
  • Biology

    • Investigated for its potential as a pharmacophore in drug design.
    • Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
  • Medicine

    • Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
    • Studied for its pharmacokinetics and pharmacodynamics in preclinical models.
  • Industry

    • Used in the development of novel materials with specific electronic or optical properties.
    • Investigated for its potential use in sensors and other analytical devices.

Mechanism of Action

The mechanism of action of 1-(1,3-benzodioxol-5-ylmethyl)-4-[(5-bromofuran-2-yl)methyl]piperazine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The benzodioxole and bromofuran moieties may contribute to its binding affinity and specificity through various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1,3-benzodioxol-5-ylmethyl)piperazine dihydrochloride

    • Similar structure but lacks the bromofuran moiety.
    • Used as a pharmaceutical intermediate.
  • 1-(1,3-Benzodioxol-5-yl)-2-[methyl(propyl)amino]-1-propanone hydrochloride

    • Contains a benzodioxole moiety but differs in the amine substitution.
    • Studied for its potential pharmacological properties.
  • 1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)-1-pentanone

    • Similar benzodioxole structure but with different alkyl substitution.
    • Investigated for its chemical reactivity and potential applications.

Uniqueness

1-(1,3-benzodioxol-5-ylmethyl)-4-[(5-bromofuran-2-yl)methyl]piperazine is unique due to the presence of both benzodioxole and bromofuran moieties, which may confer distinct chemical and biological properties

Properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-4-[(5-bromofuran-2-yl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrN2O3/c18-17-4-2-14(23-17)11-20-7-5-19(6-8-20)10-13-1-3-15-16(9-13)22-12-21-15/h1-4,9H,5-8,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXPPFIKZNCESJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)CC4=CC=C(O4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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